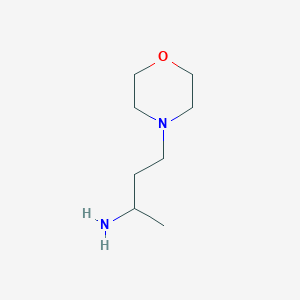

(1-Methyl-3-morpholin-4-ylpropyl)amine

描述

Foundational Significance of Alkyl Amine and Morpholine (B109124) Scaffolds in Chemical Biology

Alkyl amine and morpholine scaffolds are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive molecules and their ability to impart favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The alkyl amine moiety is a ubiquitous functional group in natural products and synthetic drugs. rsc.org Primary aliphatic amines, such as the one present in (1-Methyl-3-morpholin-4-ylpropyl)amine, are fundamental organic bases. Their ability to be protonated at physiological pH allows them to form ionic bonds and hydrogen bonds, which are critical for molecular recognition and binding to biological targets like proteins and nucleic acids. The alkyl chain itself provides a flexible linker, allowing the molecule to adopt optimal conformations for target engagement. The length and substitution of the alkyl chain can significantly influence a compound's lipophilicity, membrane permeability, and metabolic stability. nih.govresearchgate.net

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. e3s-conferences.orgresearchgate.net This unique combination confers several advantageous properties. The morpholine nitrogen is a weak base, which can help in fine-tuning the pKa of a molecule to improve oral absorption and reduce off-target effects associated with stronger bases. nih.gov The ether oxygen can act as a hydrogen bond acceptor, enhancing water solubility and interaction with biological targets. nih.govresearchgate.net Furthermore, the morpholine ring is metabolically stable and can improve the pharmacokinetic profile of a drug candidate by reducing metabolic degradation. nih.govnih.gov Its presence in numerous approved drugs has cemented its status as a valuable scaffold for developing CNS-active agents, anticancer drugs, and anti-inflammatory compounds, among others. nih.govjchemrev.comnih.gov

| Scaffold Feature | Significance in Chemical Biology |

| Alkyl Amine (Primary) | Forms ionic and hydrogen bonds; acts as a flexible linker; modulates lipophilicity and permeability. rsc.orgnih.gov |

| Morpholine Ring | Imparts metabolic stability; improves solubility and pharmacokinetic profile; acts as a hydrogen bond acceptor. nih.govresearchgate.net |

| Combined Scaffold | Offers multiple points for hydrogen bonding; provides a balance of lipophilicity and hydrophilicity. |

Overview of the Medicinal Chemistry Relevance of this compound and Related Structures

The medicinal chemistry relevance of this compound is primarily as a versatile chemical intermediate and building block for the synthesis of more complex and potent pharmaceutical agents. atamanchemicals.com Its structure combines the key features of the morpholine ring and a short, functionalized alkyl chain, making it an attractive starting point for creating libraries of compounds for drug discovery screening.

A closely related structure, N-(3-Aminopropyl)morpholine (APM), is widely used in drug discovery and medicinal chemistry as a building block for molecular scaffolds. atamanchemicals.comnih.gov APM's utility lies in its ability to introduce a basic nitrogen atom and the morpholine moiety into lead compounds, potentially enhancing their bioavailability and efficacy. atamanchemicals.com The addition of a methyl group on the propyl chain, as seen in this compound, introduces a chiral center, which can be crucial for achieving stereospecific interactions with biological targets, often leading to improved potency and reduced side effects.

Derivatives built upon the aminopropylmorpholine framework have been explored for various therapeutic applications. The morpholine moiety is a key component in the pharmacophore of inhibitors for various enzymes and receptors. nih.govjchemrev.com By using this compound as a synthetic precursor, medicinal chemists can attach various other pharmacologically active groups to the primary amine, creating novel drug candidates with diverse biological activities. For example, morpholine derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. e3s-conferences.orgjchemrev.comnih.govontosight.ai

| Compound Class | Potential Therapeutic Area | Rationale |

| Morpholinopyrimidines | Anti-inflammatory | Inhibition of iNOS and COX-2 expression. nih.govresearchgate.netnih.gov |

| Morpholino-quinolines | Antimalarial, Antibacterial | Core structure of known antimicrobial agents. e3s-conferences.org |

| Morpholine-containing Kinase Inhibitors | Anticancer | Interaction with the hinge region of protein kinases. nih.govnih.gov |

Historical Context of Research and Development Efforts for this compound Analogues

While a specific, detailed history for analogues of this compound is not prominently documented, its development context is embedded within the broader history of morpholine in medicinal chemistry. The parent compound, morpholine, became commercially available in the 1930s and was quickly recognized for its utility. researchgate.net

The incorporation of the morpholine ring into pharmaceuticals gained significant traction in the mid-20th century. One of the early examples includes the appetite suppressant Phenmetrazine. The realization that the morpholine scaffold could confer favorable properties such as improved solubility and metabolic stability led to its widespread adoption by medicinal chemists. dntb.gov.uaresearchgate.net

The development of linker strategies in drug design also plays a crucial role. The use of short alkyl chains, like the aminopropyl group, to connect a key pharmacophore (in this case, morpholine) to another functional moiety became a common strategy to optimize binding affinity and pharmacokinetic properties. This modular approach allows for the systematic exploration of structure-activity relationships (SAR). e3s-conferences.orgnih.gov The synthesis of various aminopropylmorpholine derivatives for biological evaluation is a logical extension of this long-standing strategy in drug discovery. ijprs.com Research into these types of compounds is part of an ongoing effort to leverage the "privileged" nature of the morpholine scaffold to create new generations of effective and safe medicines. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAZLPJZKQFTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587962 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18247-01-3 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18247-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Medicinal Chemistry Applications of 1 Methyl 3 Morpholin 4 Ylpropyl Amine Derivatives

Systematic Elucidation of Structure-Activity Relationships for (1-Methyl-3-morpholin-4-ylpropyl)amine Analogues

The structure-activity relationship (SAR) of this compound analogues reveals that modifications to various parts of the molecule can significantly impact biological activity. The morpholine (B109124) moiety, the propyl linker, and the terminal amine are all amenable to chemical modification, allowing for a systematic exploration of the chemical space and the optimization of desired therapeutic effects.

Key insights from SAR studies on morpholine-containing compounds include:

Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring can influence binding affinity and selectivity for the biological target. For instance, alkyl substitutions at the C-3 position of the morpholine ring have been shown to increase anticancer activity in certain contexts. researchgate.net

Nature of the Linker: The length and flexibility of the linker connecting the morpholine ring to other parts of the molecule are critical. The propyl linker in the parent compound provides a degree of conformational flexibility that can be optimized for specific targets.

Modifications of the Terminal Amine: The primary amine in this compound is a key site for interaction and can be modified to form amides, sulfonamides, or other functional groups, leading to derivatives with altered biological profiles.

The following table summarizes the general SAR trends for morpholine-containing compounds based on a review of the literature.

| Molecular Fragment | Modification | General Impact on Activity |

| Morpholine Ring | C-3 Alkyl Substitution | Increased anticancer activity in some series. researchgate.net |

| Bridged Morpholines | Can adjust metabolic clearance, solubility, and permeability. | |

| Linker | Length Variation | Affects conformational flexibility and optimal positioning in the binding site. |

| Rigidity (e.g., incorporation into a ring) | Can enhance binding affinity by reducing the entropic penalty of binding. | |

| Terminal Amine | Acylation to form amides | Can modulate bioavailability and target interaction. |

| Sulfonylation to form sulfonamides | May introduce additional hydrogen bonding interactions. |

Rational Design Principles for Optimizing this compound as a Bioactive Scaffold

The rational design of bioactive molecules based on the this compound scaffold leverages its favorable physicochemical properties. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. mdpi.comresearchgate.net It can enhance aqueous solubility, which is beneficial for administration and distribution, and can also improve membrane permeability. mdpi.com

Key principles for the rational design of derivatives include:

Improving Target Engagement: Modifications are designed to introduce specific interactions with the biological target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to binding affinity. researchgate.net

Enhancing Selectivity: By exploring the steric and electronic requirements of the target's binding site, derivatives can be designed to be more selective for the desired target over off-targets, thereby reducing the potential for side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues, thereby guiding the synthesis of more potent and selective compounds.

A study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which contain the core morpholin-4-ylpropyl substructure, revealed several key molecular descriptors that influence their antioxidant activity. The QSAR analysis indicated that the following properties are important for activity:

Polarisation: Lower polarisation was correlated with higher antioxidant activity.

Dipole Moment: An increased magnitude of the dipole moment was associated with enhanced activity.

Lipophilicity: Decreased lipophilicity was found to be favorable for antioxidant activity.

Molecular Volume and Surface Area: Molecules with a smaller volume and surface area exhibited a higher level of antioxidant activity.

The following table presents a conceptual summary of the impact of various molecular descriptors on the antioxidant activity of these morpholine-containing derivatives.

| Molecular Descriptor | Impact on Antioxidant Activity |

| Polarisation | Lower values are favorable. |

| Dipole Moment | Higher values are favorable. |

| Lipophilicity | Lower values are favorable. |

| Molecular Volume | Smaller values are favorable. |

| Molecular Surface Area | Smaller values are favorable. |

These findings from QSAR studies provide a theoretical basis for the de novo design of new potential antioxidants based on the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound Substructures

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. frontiersin.org Substructures of this compound, such as the morpholine ring itself, are valuable components of fragment libraries. nih.gov Saturated N-heterocycles like morpholine are prevalent in FBDD due to their favorable properties. nih.gov

The FBDD process typically involves the following steps where a this compound-like substructure could be employed:

Fragment Screening: A library of fragments, which could include morpholine or simple morpholine-containing compounds, is screened against a biological target to identify binders, albeit with weak affinity.

Hit Validation and Structural Characterization: The binding of the fragment hits is confirmed, and their binding mode is determined, often using biophysical techniques like X-ray crystallography. cam.ac.uk

Fragment Elaboration: The initial fragment hit is then grown or elaborated into a more potent lead compound by adding functional groups that can make additional interactions with the target protein. frontiersin.orgnih.gov A morpholine-containing fragment can be elaborated by adding substituents at various positions to explore the binding pocket.

The use of a this compound substructure in FBDD is advantageous because the morpholine moiety can provide a good starting point with favorable properties, and the propyl-amine portion can be systematically modified to grow the fragment into a high-affinity ligand.

Computational Chemistry and in Silico Approaches in Research on 1 Methyl 3 Morpholin 4 Ylpropyl Amine

Molecular Docking and Dynamics Simulations of (1-Methyl-3-morpholin-4-ylpropyl)amine Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govfrontiersin.org Docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the binding affinity, often expressed as a docking score or binding energy. d-nb.infomdpi.com This is crucial for understanding the structural basis of a compound's activity. For morpholine (B109124) derivatives, docking studies have been instrumental in elucidating interactions within the active sites of various targets, including kinases and enzymes relevant to CNS disorders. nih.govacs.org

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond scale. mdpi.com This method models the movements of atoms and molecules, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. frontiersin.orgmdpi.com For a flexible molecule like this compound, MD simulations can reveal how the morpholine ring and the propyl-amine chain adapt to the binding pocket, ensuring stable and effective interactions. mdpi.com

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS72, PHE160 |

| Hydrogen Bonds | Morpholine oxygen with LYS72 backbone NH; Terminal amine with ASP145 side chain carboxylate |

| Hydrophobic Interactions | Propyl chain with PHE160 aromatic ring |

| RMSD during MD Simulation (100 ns) | < 2.0 Å (indicating a stable binding pose) |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling for this compound Analogues

A significant cause of late-stage drug development failure is an unfavorable ADMET profile. nih.gov In silico ADMET modeling allows for the early prediction of a compound's pharmacokinetic and toxicity properties, reducing the time and cost associated with experimental assays. researchgate.netaudreyli.com Numerous computational tools and web servers, such as admetSAR, SwissADME, and pkCSM, are available to predict a wide range of properties. bohrium.comnih.gov These models are built using vast datasets of existing drugs and chemicals to establish quantitative structure-activity relationships (QSAR) and other machine learning algorithms. nih.gov

For analogues of this compound, predictive ADMET modeling can assess properties like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential cardiotoxicity (hERG inhibition). bohrium.comnih.gov The morpholine moiety is often incorporated to improve pharmacokinetic properties, and these predictive models can quantify its impact and guide the design of derivatives with optimized drug-like characteristics. nih.govnih.gov

| Analogue | Modification | Predicted HIA (%) | Predicted BBB Permeability (logBB) | CYP2D6 Inhibition | Predicted hERG Inhibition |

|---|---|---|---|---|---|

| Analogue A | Parent Compound | 92.5 | -0.15 (High) | Inhibitor | Low Risk |

| Analogue B | Addition of a hydroxyl group | 88.1 | -0.52 (Medium) | Non-inhibitor | Low Risk |

| Analogue C | Replacement of methyl with ethyl group | 93.2 | -0.10 (High) | Inhibitor | Low Risk |

| Analogue D | Fluorination of morpholine ring | 91.8 | -0.20 (High) | Inhibitor | Medium Risk |

Pharmacophore Development and Virtual Screening for Identifying New this compound Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. researchgate.net This model can be generated from a set of known active ligands or from the ligand-binding site of a receptor. nih.gov

For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the morpholine oxygen), a positive ionizable feature (the terminal amine), and a hydrophobic region (the alkyl chain). nih.gov Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel, structurally diverse compounds that match the required features. nih.gov This process enables "scaffold hopping," where new core structures can be discovered that may offer improved properties over the original compound. nih.gov

| Feature | Description | Geometric Constraint (Distance from PI) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the morpholine ring | 4.5 ± 0.5 Å |

| Positive Ionizable (PI) | Terminal primary amine | Reference Point (0.0 Å) |

| Hydrophobic (HY) | Centroid of the propyl chain | 2.8 ± 0.5 Å |

| Exclusion Volume | Sphere defining sterically disallowed space | N/A |

Cheminformatics Analysis of Chemical Space Occupied by this compound Derivatives

Cheminformatics involves the use of computational methods to analyze and visualize chemical data. A key concept is "chemical space," which is a multi-dimensional representation of all possible molecules, where each molecule is a point defined by its properties (e.g., molecular weight, lipophilicity, shape). researchgate.net Analyzing the chemical space occupied by a series of derivatives helps in understanding their diversity and identifying areas for further exploration.

For a library of this compound derivatives, cheminformatics tools can calculate a wide range of molecular descriptors. nih.gov These descriptors can be used to assess drug-likeness based on criteria like Lipinski's Rule of Five, evaluate structural diversity, and build QSAR models that correlate chemical structure with biological activity. nih.gov By mapping these properties, researchers can ensure that newly designed analogues explore novel regions of chemical space, increasing the likelihood of discovering compounds with superior efficacy and pharmacokinetic profiles. researchgate.net

| Derivative | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Derivative 1 (Parent) | 158.25 | 0.65 | 38.3 | 5 |

| Derivative 2 (+ Phenyl group) | 234.34 | 2.15 | 38.3 | 6 |

| Derivative 3 (+ Carboxyl group) | 202.25 | -0.50 | 75.6 | 6 |

| Derivative 4 (N-acetylation) | 200.28 | 0.80 | 58.5 | 5 |

Preclinical Research and Translational Potential of 1 Methyl 3 Morpholin 4 Ylpropyl Amine

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of (1-Methyl-3-morpholin-4-ylpropyl)amine in Animal Models

No publicly available studies were identified that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal models. Consequently, key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are unknown. Furthermore, there is no information regarding the pharmacodynamic effects of this compound, including its mechanism of action, target engagement, and dose-response relationships in vivo.

Exploration of Metabolic Pathways and Identification of Metabolites of this compound

There are no published studies detailing the metabolic pathways of this compound. The specific enzymes involved in its biotransformation and the chemical structures of any resulting metabolites have not been reported. General metabolic pathways for the morpholine (B109124) moiety in other drug molecules have been described, but this information is not specific to this compound.

Safety Pharmacology and Toxicology Assessments of this compound in Preclinical Development

Detailed safety pharmacology and toxicology assessments for this compound are not available in the public domain. This includes the absence of data on its effects on vital functions (such as cardiovascular, respiratory, and central nervous systems) and a lack of information from acute or chronic toxicity studies in animals.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Morpholin 4 Ylpropyl Amine

Applications in Chemical Probe Development and Target Deconvolution

The development of chemical probes is a critical step in understanding the biological function of proteins and validating new drug targets. An ideal chemical probe is a small molecule that is potent, selective, and cell-permeable, allowing for the modulation of a specific protein target in a cellular context. eubopen.org

Given the favorable properties often imparted by the morpholine (B109124) moiety, (1-Methyl-3-morpholin-4-ylpropyl)amine could serve as a foundational scaffold for the development of novel chemical probes. The morpholine group can enhance aqueous solubility and metabolic stability, which are desirable characteristics for a chemical probe. researchgate.net

Key considerations for developing this compound-based chemical probes:

| Feature | Rationale |

| Structural Modification | The primary amine and the methyl group on the propyl chain offer sites for chemical modification to introduce photoaffinity labels or biotin (B1667282) tags for target identification. |

| Affinity and Selectivity | Structure-activity relationship (SAR) studies would be necessary to optimize the affinity and selectivity of the probe for its intended target. |

| Target Deconvolution | Once a bioactive derivative of this compound is identified through phenotypic screening, target deconvolution methods such as affinity purification-mass spectrometry or activity-based protein profiling could be employed to identify its molecular target(s). nih.gov |

The development of a potent and selective probe based on this scaffold could enable the exploration of novel biological pathways and the identification of new therapeutic targets.

Integration of High-Throughput Screening (HTS) and Phenotypic Screening for this compound

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target. acs.org In contrast, phenotypic screening identifies compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the molecular target. nih.govtechnologynetworks.com

A library of derivatives based on the this compound scaffold could be synthesized and subjected to both HTS and phenotypic screening campaigns.

Screening Strategies:

| Screening Type | Approach | Potential Outcomes |

| High-Throughput Screening (HTS) | Screening against a panel of known therapeutic targets (e.g., kinases, GPCRs) to identify target-specific activities. | Identification of derivatives with specific inhibitory or activating effects on known proteins. |

| Phenotypic Screening | Utilizing cell-based assays that model a particular disease state (e.g., cancer cell proliferation, neuronal degeneration) to identify compounds that revert the disease phenotype. enamine.net | Discovery of compounds with novel mechanisms of action and potential first-in-class therapeutics. |

The integration of these screening methods can provide a comprehensive understanding of the biological activities of this compound derivatives.

Exploration of Polypharmacology and Multi-Target Directed Ligands Based on this compound

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. wikipedia.orgnih.govacs.org Multi-target directed ligands (MTDLs) are intentionally designed to modulate multiple targets to achieve a synergistic therapeutic effect. nih.govacs.org

The morpholine scaffold is frequently found in compounds with multi-target profiles. tandfonline.com The structural features of this compound provide a framework that could be elaborated to design MTDLs.

Design Principles for MTDLs:

| Strategy | Description |

| Pharmacophore Hybridization | Combining the this compound scaffold with other known pharmacophores that bind to different targets of interest. |

| Fragment-Based Linking | Linking fragments known to bind to different targets via the propyl-amine linker of the core scaffold. |

In silico modeling and subsequent chemical synthesis could be employed to generate MTDLs based on this compound for diseases with complex etiologies. For instance, in neurodegenerative diseases, a single compound targeting both acetylcholinesterase and monoamine oxidase could offer significant advantages. tandfonline.com

Challenges and Opportunities in Advancing this compound Research towards Therapeutic Innovation

While the morpholine scaffold presents many opportunities, there are also challenges to consider in the development of this compound-based therapeutics.

Challenges:

| Challenge | Mitigation Strategy |

| Lack of Specific Target Information | Initial phenotypic screening is crucial to identify a biological context for this compound and its derivatives. |

| Potential for Off-Target Effects | Comprehensive selectivity profiling and preclinical toxicology studies are necessary to ensure a safe therapeutic window. |

| Synthetic Complexity | The development of efficient and scalable synthetic routes for novel derivatives is essential for further development. nih.gov |

Opportunities:

| Opportunity | Rationale |

| Novel Mechanism of Action | Phenotypic screening could uncover unexpected therapeutic activities and novel biological targets. |

| Improved Drug-like Properties | The inherent properties of the morpholine ring can be leveraged to design compounds with favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net |

| Addressing Unmet Medical Needs | The exploration of new chemical space around this scaffold could lead to the discovery of treatments for diseases that are currently intractable. |

常见问题

Q. What are the common synthetic routes for (1-Methyl-3-morpholin-4-ylpropyl)amine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A propyl chain is functionalized with morpholine via base-mediated coupling (e.g., NaH or K₂CO₃). For example, reacting 1-methylpropylamine with a morpholine-containing alkyl halide under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours. Post-synthesis purification uses column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Key Considerations : Monitor reaction progress via TLC and confirm product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Identify protons on the morpholine ring (δ 2.4–3.0 ppm) and methyl groups (δ 1.0–1.5 ppm).

- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient).

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to acute toxicity (GHS Category 4 for oral/dermal/inhalation) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inducing vomiting if ingested .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Catalyst Addition : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- DoE (Design of Experiments) : Vary temperature (40–100°C), reaction time (6–48 h), and base equivalents (1.2–2.0) to identify optimal parameters .

- Case Study : A 15% yield increase was achieved using DMF at 70°C with 1.5 eq. K₂CO₃ .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structures (e.g., SHELX suite for refinement) .

- Tandem MS/MS : Differentiate isomers via fragmentation patterns (e.g., morpholine ring cleavage at m/z 87) .

Q. How does steric hindrance from the methyl group affect reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze steric maps and transition-state geometries. The methyl group reduces accessibility to the amine lone pair, slowing electrophilic attacks .

- Experimental Validation : Compare reaction rates with non-methylated analogs (e.g., 3-morpholinopropylamine) in SN2 reactions .

Q. What computational methods predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like monoamine oxidases (PDB ID: 2BXR). The morpholine oxygen may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in binding pockets .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。